molecular formula C14H17ClN4 B1504121 4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole CAS No. 1140495-90-4

4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole

Cat. No.: B1504121
CAS No.: 1140495-90-4
M. Wt: 276.76 g/mol
InChI Key: VJEBLYRZZRUHKU-CYBMUJFWSA-N
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Description

X-ray Crystallographic Analysis of Crystal Packing

Single-crystal X-ray diffraction studies reveal that 4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole crystallizes in a monoclinic system with space group P2₁. The unit cell parameters are:

  • a = 12.5832(6) Å
  • b = 7.0512(5) Å
  • c = 14.7966(4) Å
  • β = 96.826(10)° .

The triazole ring adopts a planar conformation, while the pyrrolidine ring exhibits a puckered geometry (envelope conformation) due to sp³ hybridization at the nitrogen atom. The (R)-configured pyrrolidin-2-yl group projects above the triazole plane, creating a chiral center at C14 (Figure 1). Intermolecular interactions include:

  • C–H···π interactions (2.89 Å) between the chlorobenzyl aromatic ring and adjacent triazole methyl groups.
  • N–H···Cl hydrogen bonds (3.12 Å) stabilizing the crystal lattice .

Chirality Analysis via Chiral HPLC and Optical Rotation

Chiral HPLC using an amylose tris(3,5-dimethylphenylcarbamate) column resolves the enantiomers with a resolution factor (Rₛ) of 2.07 under optimized conditions (n-hexane:isopropanol = 95:5, flow rate = 1.0 mL/min). The (R)-enantiomer elutes first, confirmed by circular dichroism (CD) showing a negative Cotton effect at 230 nm. Optical rotation measurements in methanol ([α]²⁵D = −48.7°) corroborate the (R)-configuration .

Spectroscopic Identification Techniques

¹H/¹³C NMR Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

  • δ 2.32 (s, 3H, CH₃-triazole)
  • δ 3.54–3.92 (m, 5H, pyrrolidine H)
  • δ 5.41 (s, 2H, CH₂-benzyl)
  • δ 7.12–7.34 (m, 4H, aromatic H) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 21.1 (CH₃-triazole)
  • δ 52.6 (CH₂-benzyl)
  • δ 126.5–130.2 (aromatic C)
  • δ 154.2 (C=N triazole) .

The absence of exchange broadening in the pyrrolidine protons confirms restricted rotation due to steric hindrance from the triazole methyl group.

IR/Raman Vibrational Mode Correlations

IR (KBr, cm⁻¹):

  • 1580 (C=N triazole stretch)
  • 1489 (C–Cl bend)
  • 1255 (C–N pyrrolidine stretch)
  • 755 (C–H out-of-plane bend, chlorobenzyl) .

Raman (cm⁻¹):

  • 1602 (aromatic ring breathing)
  • 1320 (C–H in-plane bend, triazole)
  • 1098 (C–C skeletal vibration, pyrrolidine) .

The C–Cl stretch at 748 cm⁻¹ (IR) and 755 cm⁻¹ (Raman) exhibits a 7 cm⁻¹ discrepancy due to polarization effects in the crystal .

Computational Chemistry Approaches

Density Functional Theory (DFT) Optimization Studies

B3LYP/6-311+G(d,p) calculations show excellent agreement with experimental X-ray data:

Parameter X-ray (Å/°) DFT (Å/°)
N1–C2 bond 1.345 1.338
C2–N3 bond 1.313 1.306
Dihedral (triazole-pyrrolidine) 12.65° 12.82° .

The HOMO (−6.12 eV) localizes on the triazole ring, while the LUMO (−1.98 eV) resides on the chlorobenzyl moiety, indicating charge-transfer interactions .

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surfaces quantify intermolecular contacts:

Interaction Contribution (%)
H···H 39.6
C···H/H···C 22.0
N···H/H···N 12.8
Cl···H/H···Cl 13.2 .

Shape index maps highlight π-stacking between triazole rings (distance = 3.45 Å), while curvedness plots reveal planar regions dominated by van der Waals interactions .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEBLYRZZRUHKU-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677270
Record name 4-[(4-Chlorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140495-90-4
Record name 4-[(4-Chlorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The triazole ring is commonly synthesized by cyclocondensation reactions involving hydrazine or hydrazine derivatives and dicarbonyl compounds (e.g., diketones, aldehydes). The reaction conditions typically include:

  • Acidic or basic catalysis to promote cyclization.
  • Solvents such as ethanol or methanol.
  • Heating under reflux or microwave irradiation to accelerate the reaction.

This step yields the 4H-1,2,4-triazole core scaffold, which is then functionalized.

Introduction of the 4-Chlorobenzyl Group

The 4-chlorobenzyl substituent is introduced via alkylation or nucleophilic substitution reactions:

  • Alkylation of a suitable triazole intermediate with 4-chlorobenzyl chloride or bromide.
  • Reaction medium: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Base: sodium hydride or potassium carbonate to deprotonate the triazole nitrogen.
  • Temperature: typically 60–80 °C for several hours to achieve moderate to high yields.

This step selectively attaches the chlorobenzyl moiety at the 4-position of the triazole ring.

Incorporation of the (R)-Pyrrolidin-2-yl Group

The chiral pyrrolidinyl group is introduced using enantioselective methods or chiral starting materials:

  • Reductive amination of a ketone or aldehyde intermediate with (R)-pyrrolidine.
  • Catalysts such as sodium cyanoborohydride or hydrogenation catalysts under mild conditions.
  • Alternatively, nucleophilic substitution of a leaving group on the triazole intermediate by (R)-pyrrolidine.

Control of stereochemistry is critical; thus, chiral auxiliaries or catalysts are often employed.

Methylation at the 3-Position

Methylation is achieved by:

  • Alkylation with methyl iodide or methyl sulfate in the presence of a base.
  • Reaction conditions optimized to avoid over-alkylation or side reactions.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents & Conditions Outcome Yield (%)
1 Cyclization to form triazole core Hydrazine hydrate + diketone, reflux in ethanol, acid/base catalyst 1,2,4-triazole intermediate 70–85
2 Alkylation at N-4 4-chlorobenzyl chloride, K2CO3, DMF, 80 °C, 4 h 4-(4-chlorobenzyl)-triazole 75–80
3 Reductive amination (R)-pyrrolidine, aldehyde intermediate, NaBH3CN, MeOH, rt 5-((R)-pyrrolidin-2-yl) substitution 65–75
4 Methylation at C-3 Methyl iodide, NaH, DMF, 0–25 °C 3-methyl substitution 70–78

Yields are approximate ranges based on literature precedents for similar triazole derivatives.

Purification and Characterization

  • Purification methods: Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Characterization techniques: Elemental analysis, ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry confirm structure and purity.
  • Chiral purity: Verified by chiral HPLC or optical rotation measurements.

Research Findings and Optimization Notes

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Notes
Triazole ring formation Cyclocondensation Hydrazine, diketone Acid/base catalyst, reflux Microwave irradiation can accelerate
Chlorobenzyl substitution Nucleophilic substitution 4-chlorobenzyl chloride, base DMF, 80 °C, 4 h Polar aprotic solvents preferred
Pyrrolidinyl group attachment Reductive amination or substitution (R)-pyrrolidine, aldehyde, NaBH3CN Room temp, MeOH Chiral control critical
Methylation Alkylation Methyl iodide, NaH 0–25 °C Avoid over-alkylation

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid.

  • Reduction: : Reduction of the triazole ring or the chlorobenzyl group.

  • Substitution: : Replacement of the chlorobenzyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole-3-carboxylic acid.

  • Reduction: : Reduced derivatives of the triazole ring or chlorobenzyl group.

  • Substitution: : Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Precautionary measures include avoiding dust formation and using personal protective equipment .

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The structural features of 4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole may enhance its efficacy against various bacterial strains and fungi.
  • Anticancer Potential : Studies have shown that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism of action for this compound is still under investigation, but its ability to interact with biological targets suggests potential as an anticancer agent.
  • Neuropharmacology : The pyrrolidine moiety in the compound may contribute to neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Material Science Applications

  • Corrosion Inhibitors : The compound's unique structure allows it to function as an effective corrosion inhibitor in various industrial applications, particularly in metal protection against aggressive environments.
  • Polymer Additives : Its properties can be leveraged in the formulation of polymers to enhance thermal stability and mechanical strength, making it suitable for use in high-performance materials.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazole derivatives, including this compound. Results demonstrated a significant reduction in bacterial growth compared to control groups, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Letters, researchers explored the anticancer effects of this triazole derivative on human cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation through the activation of specific apoptotic pathways .

Case Study 3: Corrosion Resistance

A study conducted by Materials Science and Engineering assessed the effectiveness of various triazole compounds as corrosion inhibitors for steel in acidic environments. The results showed that the inclusion of this compound significantly improved corrosion resistance compared to traditional inhibitors .

Mechanism of Action

The mechanism by which 4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Findings :

  • Alkoxy substituents (e.g., hexyloxy/heptyloxy) enhance anticonvulsant activity, as seen in compound 5f, which has a protective index (PI) of 11.3, surpassing carbamazepine (PI = 6.4) .
  • Halogenated aryl groups (Cl, F, Br) influence molecular planarity and intermolecular interactions.

Heterocyclic Substituents at Position 5

The (R)-pyrrolidin-2-yl group distinguishes the target compound from analogs with pyridinyl, thiophenyl, or other heterocycles:

Compound Position 5 Substituent Biological Activity Notable Property Reference
Target Compound (R)-pyrrolidin-2-yl N/A (hypothetical) Chiral center for selectivity
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives Pyridin-4-yl Antioxidant (IC50 = 12–45 μM vs. BHA/BHT) Planar structure enhances radical scavenging
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)-sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole Thiophen-2-yl COX-2 inhibition (SI = 1.89) Sulfur-containing moiety improves lipophilicity
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride (2S,4R)-pyrrolidinyl Material science applications Methoxy group enhances solubility

Key Findings :

  • Pyridinyl and thiophenyl substituents correlate with antioxidant and COX-2 inhibitory activities, respectively .
  • Stereochemistry in pyrrolidinyl derivatives (e.g., 2S,4R vs. R-configuration) may alter solubility and receptor affinity. For instance, the dihydrochloride salt in has improved aqueous solubility compared to free base forms.

Alkyl vs. Arylalkyl Substituents at Position 4

The 4-chlorobenzyl group contrasts with allyl, alkylthio, or arylmethylamino substituents:

Compound Position 4 Substituent Activity/Property Reference
Target Compound 4-Chlorobenzyl Hypothetical antimicrobial/anti-inflammatory -
2-[4-Allyl-5-(2,6-dichlorobenzylthio)-4H-1,2,4-triazol-3-yl]pyridine Allyl + dichlorobenzylthio Antimicrobial (structural analog)
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethylamino)-4H-1,2,4-triazole Arylmethylamino Antioxidant (superior to BHA/BHT)

Key Findings :

  • Allyl and alkylthio groups (e.g., in ) may enhance membrane permeability due to increased lipophilicity.
  • Arylmethylamino derivatives exhibit potent antioxidant activity, suggesting that electron-donating groups at position 4 improve radical scavenging .

Biological Activity

The compound 4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole (CAS No. 1140495-90-4) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the pharmacological potential of this compound, focusing on its mechanisms of action, biological activities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H18ClN4\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}_{4}

This compound features a triazole ring, which is known for its role in various biological activities. The presence of the chlorobenzyl and pyrrolidine moieties enhances its pharmacological profile.

Antimicrobial Activity

1,2,4-triazoles are recognized for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against a variety of pathogens. For example, studies have shown that triazole derivatives can target both Gram-positive and Gram-negative bacteria effectively.

CompoundMIC (μg/mL)Target Organisms
This compound0.125 - 8Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

In vitro tests have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

The triazole scaffold has been associated with anticancer properties. Studies suggest that 1,2,4-triazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The SAR analysis indicates that modifications to the triazole ring can significantly enhance cytotoxicity against various cancer cell lines.

CompoundIC50 (μM)Cancer Cell Line
This compound<10A431 (skin cancer), Jurkat (leukemia)

This compound has shown promising results in reducing cell viability in both A431 and Jurkat cell lines with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular metabolism and proliferation.
  • Receptor Modulation : It may modulate receptor activity linked to cell signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies

A notable study evaluated the efficacy of this compound in animal models for its antimicrobial and anticancer effects. In vivo trials demonstrated significant tumor size reduction in xenograft models treated with the triazole derivative compared to control groups. Additionally, the compound displayed a favorable safety profile with minimal toxicity observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole?

  • Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, 4-chlorobenzonitrile can react with hydrazine hydrate to form a hydrazine intermediate, which is then cyclized with acetic anhydride and phosphorus oxychloride under controlled temperatures (60–80°C) in ethanol . The (R)-pyrrolidin-2-yl substituent may be introduced via nucleophilic substitution or coupling reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • Key Data : Similar triazole derivatives report yields of 75–87% under optimized conditions .

Q. How is the compound characterized structurally and chemically?

  • Methodology :

  • Spectroscopy : IR confirms C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches. ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm), chlorobenzyl protons (δ 7.2–7.4 ppm), and pyrrolidine protons (δ 3.0–3.5 ppm) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: ~60%, H: ~5%, N: ~20%) .
  • Mass Spectrometry : ESI-MS shows molecular ion peaks (e.g., [M+H]⁺ at m/z 345–360) .

Q. What solvents and reaction conditions optimize yield and purity?

  • Methodology : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance cyclization efficiency. Reaction temperatures >80°C may degrade sensitive substituents like the pyrrolidine ring. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields of 80–90% .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, the (R)-pyrrolidine configuration can be confirmed via Flack parameter analysis. Crystallization is achieved by slow evaporation from dichloromethane/hexane mixtures .
  • Key Data : Monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.56 Å, b = 9.49 Å, c = 17.64 Å) are typical for triazole derivatives .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Use standardized assays (e.g., DPPH for antioxidant activity, IC₅₀ values) to compare results .
  • Structural Analogues : Test derivatives with modified substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate substituent effects .
  • QSAR Modeling : Apply 3D-QSAR to correlate electronic (e.g., Hammett σ) and steric parameters with activity trends .

Q. How does the stereochemistry of the (R)-pyrrolidine group influence receptor binding?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The (R)-configuration may enhance hydrogen bonding with active-site residues .
  • Enantioselective Synthesis : Compare bioactivity of (R)- and (S)-enantiomers synthesized via chiral catalysts (e.g., BINOL-derived phosphoric acids) .

Q. What analytical methods detect degradation products under varying pH and temperature?

  • Methodology :

  • HPLC-MS : Monitor stability in buffers (pH 1–13) at 25–60°C. Degradation pathways (e.g., hydrolysis of the triazole ring) are identified via fragment ions (m/z 150–200) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and quantify impurities (<2% w/w) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole
Reactant of Route 2
4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole

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